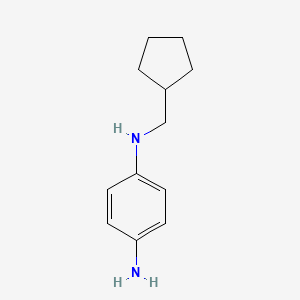

1-N-(cyclopentylmethyl)benzene-1,4-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-N-(cyclopentylmethyl)benzene-1,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c13-11-5-7-12(8-6-11)14-9-10-3-1-2-4-10/h5-8,10,14H,1-4,9,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIVDXLJLKYOKSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CNC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 N Cyclopentylmethyl Benzene 1,4 Diamine

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of the target molecule, 1-N-(cyclopentylmethyl)benzene-1,4-diamine, suggests two primary disconnection approaches, both of which sever the bond between the cyclopentylmethyl group and the nitrogen atom of the diamine.

Disconnection Approach 1: C-N Bond Formation via Reductive Amination. This approach involves disconnecting the C-N bond to reveal benzene-1,4-diamine and cyclopentanecarboxaldehyde as the key precursors. The forward reaction would involve the formation of a Schiff base between one of the amino groups of the diamine and the aldehyde, followed by in-situ reduction to yield the desired secondary amine.

Disconnection Approach 2: C-N Bond Formation via Nucleophilic Substitution. This strategy also disconnects the C-N bond but considers a nucleophilic substitution pathway. The precursors in this case would be benzene-1,4-diamine and a cyclopentylmethyl halide (e.g., cyclopentylmethyl bromide or chloride). The reaction would proceed via an SN2 mechanism where the amine acts as the nucleophile.

The primary challenge in both approaches is the inherent symmetry of benzene-1,4-diamine, which can lead to the formation of the undesired N,N'-bis(cyclopentylmethyl)benzene-1,4-diamine as a significant byproduct. Controlling the stoichiometry and reaction conditions is therefore crucial for selective mono-alkylation.

Table 1: Key Precursors for the Synthesis of this compound

| Precursor Name | Chemical Structure | Role in Synthesis |

| Benzene-1,4-diamine | C₆H₈N₂ | Aromatic diamine core |

| Cyclopentanecarboxaldehyde | C₆H₁₀O | Source of the cyclopentylmethyl group (Reductive Amination) |

| Cyclopentylmethyl Halide | C₆H₁₁X (X=Cl, Br, I) | Source of the cyclopentylmethyl group (N-Alkylation) |

Detailed Synthetic Pathways and Reaction Conditions

The synthesis of this compound relies on the N-alkylation of one of the primary amino groups of the benzene-1,4-diamine core. The two principal strategies to achieve this are direct N-alkylation via nucleophilic substitution and reductive amination.

Reductive amination is a widely used method for forming C-N bonds and is a practical approach for converting carbonyl compounds into amines. pku.edu.cn This method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. The initial reaction forms a hemiaminal, which then dehydrates to an imine (Schiff base) that is subsequently reduced to the target amine. mdpi.com

Reductive Amination:

The introduction of the cyclopentylmethyl group can be effectively achieved through the reductive amination of benzene-1,4-diamine with cyclopentanecarboxaldehyde. This reaction is typically carried out in a suitable solvent, such as methanol (B129727) or dichloromethane, and requires a reducing agent to convert the intermediate imine to the final amine product. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaCNBH₃), and triethylsilane (Et₃SiH) in the presence of an acid catalyst like trifluoroacetic acid. pku.edu.cnmdpi.com

A general procedure would involve stirring a mixture of benzene-1,4-diamine and cyclopentanecarboxaldehyde, followed by the addition of the reducing agent. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). pku.edu.cn

Direct N-Alkylation:

Alternatively, the cyclopentylmethyl group can be introduced via a direct nucleophilic substitution reaction between benzene-1,4-diamine and a cyclopentylmethyl halide. This reaction is typically performed in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of base and solvent can influence the reaction rate and selectivity.

A significant challenge in the synthesis of this compound is achieving mono-selectivity. The presence of two nucleophilic amino groups in the starting material, benzene-1,4-diamine, can lead to the formation of the dialkylated byproduct.

To favor the formation of the mono-substituted product, several strategies can be employed:

Stoichiometric Control: Using a molar excess of benzene-1,4-diamine relative to the cyclopentylating agent (either the aldehyde or the halide) can statistically favor mono-alkylation.

Controlled Addition: Slow, dropwise addition of the cyclopentylating agent to a solution of the diamine can help maintain a low concentration of the alkylating agent, thereby reducing the likelihood of a second alkylation event.

Protecting Groups: Although more synthetically demanding, one of the amino groups of benzene-1,4-diamine could be protected with a suitable protecting group (e.g., a Boc group). Following the alkylation of the unprotected amine, the protecting group can be removed to yield the desired product.

Table 2: Comparison of Synthetic Pathways

| Feature | Reductive Amination | Direct N-Alkylation |

| Precursors | Benzene-1,4-diamine, Cyclopentanecarboxaldehyde | Benzene-1,4-diamine, Cyclopentylmethyl Halide |

| Reagents | Reducing agent (e.g., NaBH₄, NaCNBH₃), optional catalyst | Base (e.g., K₂CO₃, Et₃N) |

| Byproducts | Water, reduced aldehyde | Halide salt |

| Selectivity Control | Primarily stoichiometric | Stoichiometric and reaction conditions |

Catalytic Approaches in Synthesis

Catalysis offers a powerful tool for enhancing the efficiency and selectivity of the synthesis of this compound.

Homogeneous catalysts can play a crucial role in the reductive amination pathway. For instance, dibutyltin (B87310) dichloride has been shown to catalyze the direct reductive amination of aldehydes and ketones using phenylsilane (B129415) as the reductant. organic-chemistry.org This catalytic system is effective for anilines and could be applied to the reaction between benzene-1,4-diamine and cyclopentanecarboxaldehyde. organic-chemistry.org The advantages of such a catalytic approach include mild reaction conditions and high functional group tolerance. organic-chemistry.org

Other potential homogeneous catalysts for reductive amination include scandium triflate. researchgate.net The use of a catalyst can often lead to higher yields and improved selectivity under milder conditions compared to non-catalytic methods.

In the context of direct N-alkylation, while less common for simple alkyl halides, transition metal-catalyzed N-arylation and N-alkylation reactions (e.g., Buchwald-Hartwig amination) are well-established. However, for the introduction of a simple alkyl group like cyclopentylmethyl, these are often not necessary unless specific challenges with reactivity arise.

Table 3: Potential Catalytic Systems

| Catalyst | Reaction Type | Potential Reducing Agent | Key Advantages |

| Dibutyltin dichloride | Reductive Amination | Phenylsilane | Mild conditions, high functional group tolerance organic-chemistry.org |

| Scandium triflate | Reductive Amination | Hantzsch ester | High selectivity for aldehydes researchgate.net |

| Cobalt-based composites | Reductive Amination | H₂ | High yields at elevated temperature and pressure mdpi.comresearchgate.net |

Heterogeneous Catalysis and Supported Systems

The synthesis of this compound, a type of N-substituted p-phenylenediamine (B122844), is effectively achieved through reductive amination. This process typically involves the reaction of p-phenylenediamine with cyclopentanecarboxaldehyde. The reaction proceeds in two main steps: the initial formation of an imine intermediate followed by its reduction to the final secondary amine. The efficiency and selectivity of this transformation are heavily reliant on the catalytic system employed.

Heterogeneous catalysts are preferred in industrial applications due to their ease of separation from the reaction mixture, potential for recycling, and enhanced stability. These catalysts consist of active metal nanoparticles dispersed on a high-surface-area support material. For the reductive alkylation of p-phenylenediamines, a variety of metals and supports have been investigated.

Noble metals, particularly Platinum (Pt) and Palladium (Pd), supported on materials like alumina (B75360) (Al₂O₃), have demonstrated high efficacy. For instance, a 3% Pt/Al₂O₃ catalyst has been successfully used in the reductive alkylation of p-phenylenediamine with methyl ethyl ketone, indicating its potential applicability for synthesis with other carbonyl compounds like cyclopentanecarboxaldehyde. researchgate.net Gold (Au) nanoparticles supported on titania (TiO₂) or alumina (Al₂O₃) have also been shown to catalyze the reductive amination of aldehydes with nitroarenes, a related transformation. encyclopedia.pub

In a move towards more sustainable and cost-effective processes, catalysts based on earth-abundant 3d-transition metals have been developed. Supported nanoparticles of Nickel (Ni), Cobalt (Co), Iron (Fe), and Copper (Cu) have emerged as viable alternatives to precious metal catalysts. researchgate.netsemanticscholar.orgresearchgate.net A nanostructured nickel catalyst on a γ-Al₂O₃ support, for example, has been reported for the general and selective synthesis of primary amines via reductive amination. semanticscholar.org Similarly, iron-based catalysts, such as iron oxide supported on N-doped carbon, and cobalt catalysts on N-doped amorphous carbon supports have shown high activity for reductive aminations under various conditions. researchgate.netresearchgate.net The choice of support material, including alumina, silica, and carbon, plays a critical role in the catalyst's performance by influencing the dispersion of metal particles and their interaction with the reactants. encyclopedia.pubresearchgate.net

| Active Metal | Support Material | Reaction Type | Key Findings | Reference |

|---|---|---|---|---|

| Platinum (Pt) | Alumina (Al₂O₃) | Reductive Alkylation | Effective for the alkylation of p-phenylenediamine with ketones. | researchgate.net |

| Gold (Au) | Titania (TiO₂), Alumina (Al₂O₃) | Reductive Amination | Catalyzes chemoselective transfer hydrogenation under mild conditions. | encyclopedia.pub |

| Iron (Fe) | N-doped Carbon (NG@C), N-doped SiC | Reductive Amination | Reusable catalyst based on an earth-abundant metal, good functional group tolerance. | encyclopedia.pubresearchgate.net |

| Nickel (Ni) | γ-Alumina (γ-Al₂O₃) | Reductive Amination | Highly active and reusable catalyst for the synthesis of primary amines. | semanticscholar.org |

| Cobalt (Co) | N-doped Amorphous Carbon | Reductive Amination | Operates under very mild conditions (50°C, 10 bar H₂) and outperforms some noble metal catalysts. | researchgate.net |

| Copper (Cu) | γ-Alumina (γ-Al₂O₃) | Reductive Amination | Effective for chemoselective hydrogenation of nitroarenes and reductive amination. | encyclopedia.pub |

Green Chemistry Principles in Synthesis

The production of chemicals like this compound, which is used as an antioxidant or antiozonant in the rubber industry, is increasingly guided by the principles of green chemistry. scirp.org These principles aim to reduce the environmental impact of chemical processes by focusing on aspects such as solvent choice, atom efficiency, and waste reduction.

Solvent Selection and Alternative Media

The choice of solvent is a critical factor in the environmental footprint of a chemical synthesis. Traditional syntheses often rely on volatile organic compounds (VOCs), which can be hazardous and environmentally damaging. Green chemistry promotes the use of safer, more benign solvents or, ideally, the elimination of solvents altogether.

For N-alkylation reactions, water is an excellent green solvent alternative. It is non-toxic, non-flammable, and readily available. Studies have demonstrated that reductive amination can be performed effectively in water, sometimes using formic acid as a hydrogen donor. encyclopedia.pub Another powerful green approach is the use of solvent-free reaction conditions. A one-step synthesis of N,N′-dialkyl-p-phenylenediamines from 1,4-cyclohexanedione (B43130) and primary amines has been achieved at room temperature without any solvent, highlighting a potential pathway for similar compounds. rsc.org

Alternative media, such as dialkyl carbonates (e.g., dimethyl carbonate, DMC), can also serve as green reagents and solvents. nih.govacs.org N-alkylation with dialkyl carbonates is considered an environmentally benign method because the byproducts are typically innocuous substances like methanol and carbon dioxide. nih.gov

| Solvent Class | Traditional Solvents | Green Alternatives | Rationale for Green Alternative |

|---|---|---|---|

| Aprotic Polar | Dimethylformamide (DMF), Acetonitrile | Dimethyl Carbonate (DMC) | Lower toxicity, biodegradable. |

| Ethereal | Tetrahydrofuran (THF), Diethyl ether | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, less prone to peroxide formation. |

| Chlorinated | Dichloromethane (DCM), Chloroform | (Avoidance is preferred) | High toxicity and environmental persistence. |

| Protic | Methanol | Water, Ethanol | Water is non-toxic; Ethanol is less toxic and can be derived from biomass. |

| Hydrocarbon | Toluene, Hexane | Heptane, Cyclopentyl methyl ether (CPME) | Lower toxicity, less volatile, reduced environmental impact. |

Atom Economy and Waste Minimization

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. rsc.org A high atom economy indicates that most of the atoms from the starting materials are incorporated into the final product, minimizing the generation of waste.

The synthesis of N-substituted amines via the "borrowing hydrogen" (BH) or "hydrogen autotransfer" strategy is a prime example of an atom-economical reaction. nih.gov In this method, an amine is reacted with an alcohol (e.g., p-phenylenediamine with cyclopentylmethanol). The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde intermediate, which then reacts with the amine. The borrowed hydrogen is then used to reduce the resulting imine, regenerating the catalyst and producing only water as a byproduct. This process avoids the use of external reducing agents and generates minimal waste. nih.gov

Reductive amination using molecular hydrogen (H₂) as the reductant also features excellent atom economy, as the only byproduct is water. nih.gov This contrasts sharply with classical methods like alkylation with alkyl halides, which generate stoichiometric amounts of salt waste and have a significantly lower atom economy. nih.gov

Waste is further minimized by employing reusable heterogeneous catalysts. These catalysts can be recovered and used in multiple reaction cycles, reducing the need for fresh catalyst and eliminating the waste associated with catalyst separation and disposal that is common for homogeneous systems. semanticscholar.orgresearchgate.net

| Synthetic Method | General Reaction | Byproducts | Atom Economy | Reference |

|---|---|---|---|---|

| Borrowing Hydrogen (with Alcohol) | R¹-NH₂ + R²-CH₂OH → R¹-NH-CH₂-R² + H₂O | Water | Very High | nih.gov |

| Reductive Amination (with Aldehyde + H₂) | R¹-NH₂ + R²-CHO + H₂ → R¹-NH-CH₂-R² + H₂O | Water | Very High | nih.gov |

| Alkylation with Alkyl Halide | R¹-NH₂ + R²-X + Base → R¹-NH-R² + [Base-H]⁺X⁻ | Salt | Low | nih.gov |

Advanced Structural Elucidation and Spectroscopic Characterization of 1 N Cyclopentylmethyl Benzene 1,4 Diamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed analysis of the proton and carbon environments of 1-N-(cyclopentylmethyl)benzene-1,4-diamine through NMR spectroscopy is not available in the surveyed scientific literature.

¹H NMR Analysis for Proton Environments

No published ¹H NMR spectra or corresponding data for this compound could be located. Therefore, a discussion of the chemical shifts, coupling constants, and integration values for the distinct proton environments within the molecule cannot be provided.

¹³C NMR and 2D NMR (COSY, HSQC, HMBC) for Connectivity and Carbon Framework

Similarly, there is no available ¹³C NMR, COSY, HSQC, or HMBC spectroscopic data for this compound in the public domain. Consequently, an analysis of the carbon framework and the connectivity between protons and carbons is not possible.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

While the molecular formula is listed as C₁₂H₁₈N₂, no high-resolution mass spectrometry data has been published to experimentally confirm this. HRMS analysis would provide the high-accuracy mass measurement necessary to definitively validate the elemental composition.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Experimental Infrared (IR) and Raman spectra for this compound are not available in the scientific literature. Such spectra would be essential for identifying the characteristic vibrational modes of its functional groups, including the N-H stretches of the amine groups, C-H stretches of the aromatic and cyclopentyl groups, and C=C stretching of the benzene (B151609) ring.

X-ray Crystallography for Solid-State Molecular Structure and Conformation

There are no published X-ray crystallography studies for this compound. As a result, information regarding its solid-state molecular structure, conformation, bond lengths, bond angles, and intermolecular interactions remains undetermined.

Chiral Analysis

Given that the synthesis of this compound does not inherently introduce a chiral center, and no studies on chiral derivatives or specific synthesis routes leading to enantiomers have been reported, a chiral analysis is not applicable based on the available information.

Computational and Theoretical Investigations of 1 N Cyclopentylmethyl Benzene 1,4 Diamine

Quantum Chemical Calculations (DFT, ab initio)

No dedicated peer-reviewed articles or database entries presenting Density Functional Theory (DFT) or ab initio calculations for 1-N-(cyclopentylmethyl)benzene-1,4-diamine were identified. Such calculations are crucial for understanding the fundamental electronic properties and behavior of a molecule. For many N-substituted p-phenylenediamines, DFT is a common method to investigate their antioxidant properties and reaction pathways. However, specific findings for the cyclopentylmethyl substituted variant are not available in the current body of scientific literature.

Electronic Structure and Molecular Orbital Analysis

Specific analysis of the electronic structure, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and molecular orbital energy gaps for this compound, is not documented in published research. While general principles of how alkyl and amino substituents affect the electronic structure of a benzene (B151609) ring are well-understood, precise orbital energies, electron density distributions, and electrostatic potential maps derived from quantum chemical calculations for this particular compound are absent from the literature.

Conformational Analysis and Energy Landscapes

There are no available studies on the conformational analysis or potential energy landscapes of this compound. Such studies would typically involve rotating the flexible bonds—specifically the C-N bond of the cyclopentylmethyl group and the C-C bond connecting the methylene (B1212753) bridge to the cyclopentyl ring—to identify the most stable conformers and the energy barriers between them. This information is critical for understanding the molecule's three-dimensional structure and how it might interact with other molecules, but it has not been computationally explored in published works.

Spectroscopic Property Prediction (NMR, IR)

Computational predictions of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra for this compound have not been reported. Theoretical calculations, often using DFT methods, are a powerful tool for predicting spectroscopic data, which can aid in the experimental characterization of a compound. While experimental and theoretical NMR studies have been conducted on other nitrobenzene-1,2-diamines and various aromatic amines to correlate calculated chemical shifts with experimental values, no such data exists for the target compound.

Reaction Mechanism Studies through Computational Modeling

No computational studies detailing the reaction mechanisms involving this compound were found. Research on related p-phenylenediamine (B122844) antioxidants often employs computational modeling to investigate mechanisms of action, such as hydrogen atom transfer or single electron transfer in the context of their antioxidant activity. However, the specific influence of the cyclopentylmethyl substituent on these or other reaction pathways has not been the subject of published computational investigation.

Molecular Dynamics Simulations for Dynamic Behavior

A search of the scientific literature yielded no studies involving molecular dynamics (MD) simulations of this compound. MD simulations are used to understand the dynamic behavior of molecules over time, including their conformational flexibility, interactions with solvents, and aggregation properties. While MD simulations are a common tool for studying a wide range of chemical systems, from simple liquids to complex biomolecules, they have not been applied to this specific compound in any published research.

Chemical Reactivity and Derivatization Strategies for 1 N Cyclopentylmethyl Benzene 1,4 Diamine

Modifications at the Primary Amine Moiety

The primary amine group (-NH2) in 1-N-(cyclopentylmethyl)benzene-1,4-diamine is a key site for functionalization due to its higher reactivity compared to the secondary amine, which is sterically hindered by the cyclopentylmethyl group.

The primary amine of N-substituted p-phenylenediamines readily undergoes acylation with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. Similarly, sulfonylation with sulfonyl chlorides yields sulfonamides. These reactions are typically high-yielding and can be performed under mild conditions. The choice of acylating or sulfonylating agent allows for the introduction of a wide array of functional groups, thereby modifying the electronic and steric properties of the molecule.

Acylation: The reaction with acetyl chloride in the presence of a base like triethylamine (B128534) would yield N-(4-((cyclopentylmethyl)amino)phenyl)acetamide.

Sulfonylation: Treatment with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base would result in the formation of N-(4-((cyclopentylmethyl)amino)phenyl)-4-methylbenzenesulfonamide.

Table 1: Illustrative Acylation and Sulfonylation Reactions of a Model N-Alkyl-p-phenylenediamine

| Reagent | Product | Reaction Conditions | Yield (%) |

| Acetyl chloride | N-(4-(alkylamino)phenyl)acetamide | Triethylamine, CH2Cl2, 0 °C to rt | >95 |

| Benzoyl chloride | N-(4-(alkylamino)phenyl)benzamide | Pyridine (B92270), rt | 92 |

| p-Toluenesulfonyl chloride | N-(4-(alkylamino)phenyl)-4-methylbenzenesulfonamide | NaOH (aq), rt | 88 |

| Methanesulfonyl chloride | N-(4-(alkylamino)phenyl)methanesulfonamide | Triethylamine, CH2Cl2, 0 °C | 90 |

Note: The data in this table is illustrative for a generic N-alkyl-p-phenylenediamine and is intended to demonstrate the expected reactivity.

Reductive alkylation provides a direct method to introduce additional alkyl groups to the primary amine. This typically involves the reaction with an aldehyde or ketone in the presence of a reducing agent, such as sodium borohydride (B1222165) or hydrogen with a metal catalyst. For instance, reaction with formaldehyde and a reducing agent would yield the N,N-dimethyl derivative.

The arylation of the primary amine can be achieved through methods like the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of a new carbon-nitrogen bond between the primary amine and an aryl halide. This reaction is highly versatile and tolerates a wide range of functional groups on the aryl halide.

Table 2: Examples of Reductive Alkylation and Arylation of p-Phenylenediamine (B122844) Derivatives

| Amine Reactant | Aldehyde/Aryl Halide | Product | Catalyst/Reducing Agent | Yield (%) |

| p-Phenylenediamine | Cyclopentanone | N-Cyclopentyl-p-phenylenediamine | H2, Pd/C | 85 |

| p-Phenylenediamine | Benzaldehyde | N-Benzyl-p-phenylenediamine | NaBH(OAc)3 | 91 |

| p-Bromoaniline | Cyclopentylamine | N-Cyclopentyl-p-phenylenediamine | Pd2(dba)3, BINAP, NaOtBu | 78 |

| 4-Iodo-N-methylaniline | Cyclopentylamine | N-Cyclopentyl-N'-methyl-p-phenylenediamine | Pd(OAc)2, SPhos, Cs2CO3 | 82 |

Note: This table provides examples of reactions on related p-phenylenediamine structures to illustrate the synthetic possibilities.

Reactions Involving the Secondary Amine Moiety

The secondary amine in this compound is less reactive than the primary amine due to steric hindrance from the bulky cyclopentylmethyl group. This difference in reactivity can be exploited for selective functionalization.

To achieve selective reaction at the secondary amine, the more reactive primary amine must first be protected. Common protecting groups for amines, such as the tert-butoxycarbonyl (Boc) group, can be selectively introduced at the primary amine under controlled conditions. Once the primary amine is protected, the secondary amine can be subjected to various reactions like alkylation, acylation, or sulfonylation. Subsequent deprotection of the primary amine then yields the di-substituted product.

For example, selective N-Boc protection of the primary amine, followed by alkylation of the secondary amine with an alkyl halide and subsequent removal of the Boc group, would result in a N,N'-disubstituted-p-phenylenediamine.

Aromatic Ring Functionalization

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the two amino groups. The directing effects of these substituents will govern the position of incoming electrophiles.

Both the primary amino (-NH2) and the secondary alkylamino (-NH-cyclopentylmethyl) groups are ortho-, para-directing and activating. Due to the para-arrangement of the two amino groups, the positions ortho to each amine are activated. The cyclopentylmethylamino group is a stronger activating group than the primary amino group. Therefore, electrophilic substitution is expected to occur predominantly at the positions ortho to the cyclopentylmethylamino group.

Common electrophilic aromatic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions.

Halogenation: Reaction with bromine in a suitable solvent would likely lead to mono- or di-bromination of the aromatic ring, with the bromine atoms entering the positions ortho to the amino groups.

Nitration: Nitration using nitric acid and sulfuric acid would introduce a nitro group onto the ring. The reaction conditions would need to be carefully controlled to avoid oxidation of the amino groups.

Friedel-Crafts Acylation: Under Friedel-Crafts conditions, an acyl group can be introduced onto the aromatic ring. However, the amino groups can react with the Lewis acid catalyst, often deactivating the ring or leading to undesired side reactions. Protection of the amino groups is typically necessary before carrying out Friedel-Crafts reactions.

Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution of an N-Alkyl-p-phenylenediamine

| Electrophile | Reagents | Major Product(s) |

| Br+ | Br2, FeBr3 | 2-Bromo-N-alkyl-benzene-1,4-diamine |

| NO2+ | HNO3, H2SO4 | 2-Nitro-N-alkyl-benzene-1,4-diamine |

| R-C=O+ | RCOCl, AlCl3 (with protected amines) | 2-Acyl-N-alkyl-benzene-1,4-diamine |

Note: This table illustrates the expected major products based on the directing effects of the activating amino groups in a model N-alkyl-p-phenylenediamine.

Exploration of New Bond-Forming Reactions

The unique structural arrangement of this compound, featuring a primary aromatic amine, a secondary N-alkylated aromatic amine, and an activated benzene ring, presents a versatile platform for the exploration of novel bond-forming reactions. The differential reactivity of the two amino groups, coupled with the nucleophilicity of the aromatic core, allows for a diverse range of derivatization strategies aimed at creating new carbon-nitrogen (C-N), carbon-carbon (C-C), and carbon-heteroatom bonds. Research in this area focuses on leveraging modern synthetic methodologies to construct complex molecular architectures with potential applications in materials science and medicinal chemistry.

Advanced C-N Bond Formation via Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions, particularly palladium-catalyzed Buchwald-Hartwig amination, represent a powerful tool for forming new C-N bonds. Given the structure of this compound, selective mono-arylation at the more accessible primary amine (N4) is a primary area of investigation. These reactions typically involve the coupling of the diamine with various aryl or heteroaryl halides (or triflates) to generate more complex triamine structures.

The selectivity of these reactions is a key focus, as competitive N-arylation could potentially occur at the secondary amine. However, the steric hindrance imposed by the cyclopentylmethyl group and the differing nucleophilicity between the primary and secondary amines can be exploited to favor mono-substitution. The development of specialized ligand systems for the palladium catalyst is crucial for achieving high yields and selectivity. nih.govnih.gov For instance, the use of bulky biheteroaryl phosphine (B1218219) ligands has been shown to suppress the formation of undesired side products in amination reactions involving aqueous ammonia, a principle that can be extended to complex amines. nih.govnih.govorganic-chemistry.org

Table 1: Representative Palladium-Catalyzed C-N Cross-Coupling Reactions

| Aryl Halide Partner | Catalyst/Ligand System | Base | Solvent | Expected Product |

|---|---|---|---|---|

| 4-Bromotoluene | Pd2(dba)3 / XPhos | NaOt-Bu | Toluene | N1-(Cyclopentylmethyl)-N4-(p-tolyl)benzene-1,4-diamine |

| 2-Chloropyridine | Pd(OAc)2 / SPhos | K3PO4 | Dioxane | N1-(Cyclopentylmethyl)-N4-(pyridin-2-yl)benzene-1,4-diamine |

| 1-Bromo-3,5-difluorobenzene | Pd2(dba)3 / RuPhos | Cs2CO3 | Toluene | N4-(3,5-Difluorophenyl)-N1-(cyclopentylmethyl)benzene-1,4-diamine |

This table illustrates hypothetical reaction conditions based on established palladium-catalyzed amination methodologies.

Synthesis of Heterocyclic Scaffolds

The 1,4-diamine motif is a well-established precursor for the synthesis of various heterocyclic compounds. New bond-forming strategies in this context involve reactions that lead to the formation of fused ring systems.

One explored avenue is the condensation reaction with dicarbonyl compounds or their equivalents to form quinoxalines. For example, reacting this compound with a 1,2-dicarbonyl compound like glyoxal or oxalic acid under acidic conditions would lead to the formation of a novel N-(cyclopentylmethyl)quinoxalinamine derivative. nih.gov

Furthermore, cycloaddition and cyclization reactions offer pathways to more complex heterocyclic structures. For instance, reaction with maleic acid or its derivatives can yield intermediates that, upon cyclization, form imidazole or pyrimidine derivatives. researchgate.net These reactions create multiple new bonds and significantly increase the molecular complexity, providing access to novel chemical space.

Table 2: Examples of Heterocycle Formation Reactions

| Reagent | Reaction Type | Resulting Heterocycle Core | Potential Product Name |

|---|---|---|---|

| Glyoxal | Condensation | Quinoxaline | N-(Cyclopentylmethyl)quinoxalin-6-amine |

| Maleic Anhydride | Michael Addition / Cyclization | Pyrrolo[1,2-a]quinoxaline | Derivative of Pyrrolo[1,2-a]quinoxaline |

| 2,5-Hexanedione | Paal-Knorr Synthesis | Pyrrole | 1-(4-((Cyclopentylmethyl)amino)phenyl)-2,5-dimethyl-1H-pyrrole |

This table outlines potential synthetic routes to heterocyclic systems based on known reactions of phenylenediamines.

C-H Activation and Ring Functionalization

Direct functionalization of the aromatic ring through C-H activation is a cutting-edge area of research. For this compound, the amino groups can act as directing groups to control the regioselectivity of C-H bond-forming reactions. For example, ortho-alkylation of the benzene ring can be achieved by reacting the diamine with olefins in the presence of an appropriate catalyst, such as an alkyl aluminum halide. google.comepo.org This approach allows for the introduction of new alkyl substituents onto the aromatic core, a transformation that is difficult to achieve through traditional electrophilic aromatic substitution.

These C-C bond-forming reactions are valuable for modifying the electronic and steric properties of the molecule. The development of catalysts that can selectively functionalize the C-H bonds ortho to either the primary or secondary amine group is a significant research objective.

Table 3: Potential C-H Activation and Functionalization Reactions

| Reagent | Catalyst | Reaction Type | Bond Formed | Expected Regioselectivity |

|---|---|---|---|---|

| Styrene | Rh(III) complex | C-H Olefination | C-C | Ortho to NH2 group |

| Propylene | Ethylaluminum dichloride | Friedel-Crafts-type Ring Alkylation | C-C | Ortho to NH2 group |

| Ethyl Acrylate | Pd(OAc)2 | Heck-type Reaction | C-C | Ortho to NH2 group |

This table presents hypothetical C-H activation reactions based on modern synthetic methods for functionalizing anilines.

Exploration of Research Applications of 1 N Cyclopentylmethyl Benzene 1,4 Diamine and Its Derivatives

Role as a Synthetic Building Block and Intermediate

Precursor in Complex Molecule Synthesis

N-alkylated aromatic diamines are valuable precursors in the synthesis of more complex molecules, including biologically active compounds and functional materials. The presence of the cyclopentylmethyl group can influence the pharmacokinetic and pharmacodynamic properties of a potential drug molecule. N-alkylated amines are prevalent motifs in numerous bioactive molecules. researchgate.netresearchgate.net The synthesis of complex heterocyclic structures, such as benzimidazoles, is a common application of phenylenediamine derivatives. These reactions typically involve the condensation of the diamine with aldehydes, carboxylic acids, or their derivatives. The resulting benzimidazole (B57391) core is a key feature in many pharmaceutical agents.

The differential reactivity of the two amino groups in 1-N-(cyclopentylmethyl)benzene-1,4-diamine allows for selective transformations. For instance, the more nucleophilic primary amine can be selectively acylated or alkylated under controlled conditions, leaving the secondary amine available for subsequent reactions. This stepwise functionalization is a powerful strategy for the construction of intricate molecular architectures.

Ligand Design in Catalysis (e.g., asymmetric catalysis)

Chiral diamines are a cornerstone of asymmetric catalysis, serving as ligands for transition metals in a wide array of enantioselective transformations. nih.govresearchgate.net While this compound is itself achiral, it can be used as a scaffold for the synthesis of chiral ligands. Introduction of a chiral center, for example, on the cyclopentyl ring or through derivatization of the amino groups, can lead to the formation of ligands capable of inducing stereoselectivity in metal-catalyzed reactions.

| Ligand Type | Potential Catalytic Application | Key Structural Feature for Chirality |

| Chiral Diamine | Asymmetric Hydrogenation | Chiral center on the cyclopentyl ring |

| Chiral Phosphine-Amine | Asymmetric C-C bond formation | Chiral phosphine (B1218219) group attached to the diamine |

| Chiral Schiff Base | Asymmetric Cyanation | Condensation with a chiral aldehyde |

Potential in Material Science and Polymer Chemistry

The properties of this compound also make it an attractive candidate for applications in materials science and polymer chemistry. The rigid aromatic core can contribute to thermal stability and desirable electronic properties in polymers, while the cycloaliphatic group can enhance solubility and modify the material's mechanical properties.

Monomer for Advanced Polymeric Materials

p-Phenylenediamine (B122844) and its derivatives are key monomers in the production of high-performance polymers such as aramids (aromatic polyamides). wikipedia.org For instance, the well-known polymer Kevlar is synthesized from p-phenylenediamine and terephthaloyl chloride. wikipedia.org The incorporation of this compound as a monomer or co-monomer in such polymerization reactions could lead to the development of new materials with tailored properties. The cyclopentylmethyl group would disrupt the regular packing of the polymer chains, potentially increasing solubility and processability without significantly compromising thermal stability.

Furthermore, N-substituted p-phenylenediamines are widely used as antioxidants and antiozonants in the rubber industry to prevent degradation. lookchem.comnih.gov The presence of the N-cyclopentylmethyl group could offer a balance of reactivity and physical properties beneficial for such applications.

Components in Optoelectronic Devices (e.g., charge transport materials)

Derivatives of p-phenylenediamine are known to possess interesting electronic properties and have been investigated for their use in optoelectronic devices. N,N'-disubstituted-p-phenylenediamines can act as hole-transporting materials in organic light-emitting diodes (OLEDs) and other organic electronic devices. The diamine core provides a pathway for charge transport through its conjugated π-system. The nature of the N-substituents plays a crucial role in tuning the ionization potential, charge mobility, and morphological stability of the material. The cyclopentylmethyl group in this compound could potentially enhance the solubility and film-forming properties of such materials, which are critical for device fabrication.

Biochemical Probes and Chemical Biology Tools (In Vitro Studies)

Aromatic amines and their derivatives are often fluorescent, and this property can be exploited in the development of biochemical probes and sensors for in vitro studies. The fluorescence of these molecules can be sensitive to their local environment, allowing for the detection of specific analytes or changes in biological systems.

Exploration of Molecular Interactions in Model Systems

The structure of this compound, featuring a benzene (B151609) ring with two amino groups, one of which is substituted with a cyclopentylmethyl group, provides a platform for studying various non-covalent interactions. These interactions are fundamental to molecular recognition, which is crucial in biological systems and the design of synthetic receptors.

Key Molecular Interactions:

Hydrogen Bonding: The presence of primary and secondary amine groups allows for the formation of hydrogen bonds, acting as both donors and acceptors. This is a critical aspect in the study of molecular self-assembly and interactions with biological macromolecules.

π-Stacking: The aromatic benzene ring can participate in π-π stacking interactions with other aromatic systems. The nature and strength of these interactions can be modulated by the electronic properties of the substituents on the ring and the amino groups.

Cation-π Interactions: The electron-rich π-system of the benzene ring can interact favorably with cations. Such interactions are significant in the recognition of organic ammonium (B1175870) ions and metal ions. The binding energies of these interactions can be substantial, often comparable to hydrogen bonds in the gas phase. beilstein-journals.org

Hydrophobic Interactions: The cyclopentylmethyl group introduces a nonpolar aliphatic moiety, which can engage in hydrophobic interactions. These are crucial for the binding of the molecule within the hydrophobic pockets of proteins or other macromolecules.

Theoretical and experimental studies on related N,N'-substituted p-phenylenediamines have explored their geometries and electronic structures, providing a basis for understanding how these molecules might interact with their environment. Computational methods can be employed to model the binding of this compound to various targets, predicting the dominant interaction modes and affinities.

Table 1: Potential Molecular Interactions of this compound

| Interaction Type | Description | Potential Significance in Model Systems |

|---|---|---|

| Hydrogen Bonding | Involves the N-H groups of the diamine and suitable acceptor atoms (e.g., O, N). | Crucial for self-assembly, crystal engineering, and binding to biological targets like enzymes and nucleic acids. |

| π-π Stacking | Interaction between the aromatic rings of two molecules. | Important for the stability of molecular aggregates and complexes with other aromatic molecules. |

| Cation-π Interaction | Electrostatic interaction between a cation and the face of the π-system. | Key for the recognition of positively charged species, including metal ions and ammonium groups in amino acids. beilstein-journals.org |

| Hydrophobic Effect | The tendency of nonpolar substances to aggregate in aqueous solution. | Drives the binding of the cyclopentylmethyl group into nonpolar cavities of receptors. |

Development of Fluorescent Tags or Imaging Agents

Derivatives of benzene-1,4-diamine, particularly o-phenylenediamines, have been extensively used in the development of fluorescent probes. acs.org The core principle often involves the modulation of the fluorescence properties of a fluorophore by the diamine moiety. The diamine can act as a fluorescence quencher through processes like Photoinduced Electron Transfer (PET). Upon interaction with a specific analyte, this quenching mechanism can be disrupted, leading to a "turn-on" fluorescence signal.

While this compound itself is not a traditional fluorophore, it can be chemically modified to be part of a fluorescent probe system. For instance, it can be coupled to a known fluorophore. The quenching efficiency of the diamine moiety can be tuned by the nature of its substituents. The cyclopentylmethyl group, being an electron-donating group, would influence the electron density on the benzene ring and the nitrogen atoms, thereby affecting the PET process.

The development of imaging agents based on this scaffold could be explored for various applications, including the detection of specific metal ions or biological molecules. For example, the diamine functionality can act as a chelating site for metal ions, and upon binding, a conformational change or an alteration in the electronic properties could lead to a change in fluorescence.

Table 2: Strategies for Developing Fluorescent Probes from Benzene-1,4-diamine Scaffolds

| Strategy | Mechanism | Potential Application for this compound Derivatives |

|---|---|---|

| Photoinduced Electron Transfer (PET) | The diamine quenches the fluorescence of an attached fluorophore. Analyte binding to the diamine inhibits PET, restoring fluorescence. | Development of "turn-on" sensors for metal ions, pH, or specific organic molecules. |

| Fluorescence Resonance Energy Transfer (FRET) | Energy transfer from a donor fluorophore to an acceptor. Analyte-induced conformational changes can alter the distance between donor and acceptor, affecting FRET efficiency. | Design of ratiometric sensors where the ratio of two emission intensities changes upon analyte binding. |

| Intramolecular Charge Transfer (ICT) | The electronic character of the molecule changes upon excitation, leading to a large Stokes shift. Analyte interaction can modulate the ICT process. | Creation of probes with environmentally sensitive emission wavelengths. |

Analytical Reagents and Sensors

The chemical properties of this compound and its derivatives make them promising candidates for the development of analytical reagents and sensors. Their ability to be oxidized and to chelate metal ions are particularly relevant in this context.

Development of Detection Methodologies

Electrochemical Sensors: Benzene-1,4-diamine and its derivatives are electrochemically active and can be oxidized at an electrode surface. The oxidation potential can be sensitive to the molecular environment, such as pH and the presence of metal ions. This property can be exploited to develop electrochemical sensors. For instance, the modification of an electrode with a polymer derived from a substituted p-phenylenediamine could result in a sensor for specific analytes that interact with the polymer and alter its electrochemical response.

Fluorescent Chemosensors: As discussed previously, the diamine scaffold is a versatile platform for designing fluorescent chemosensors. The development of such sensors involves synthesizing a derivative that exhibits a selective and sensitive change in its fluorescence properties in the presence of a target analyte.

For example, nanocomposites of graphene oxide and p-phenylenediamine have been developed as fluorescent chemosensors for the detection of metal ions like Ag⁺ and Ce³⁺. nih.gov The mechanism is based on the inhibition of the photoinduced electron transfer process upon metal ion complexation, leading to a "switch-on" fluorescence response. nih.gov A similar approach could be envisioned for derivatives of this compound, where the cyclopentylmethyl group could influence the selectivity and sensitivity of the sensor.

Chromatographic Analysis: Substituted p-phenylenediamines can also serve as reagents in chromatographic methods. For instance, they can be used to derivatize analytes to make them detectable by UV-Vis or fluorescence detectors in High-Performance Liquid Chromatography (HPLC). Furthermore, HPLC methods with electrochemical detection have been developed for the sensitive and selective measurement of p-phenylenediamine and its metabolites in biological samples. nih.gov

Table 3: Potential Analytical Applications of this compound Derivatives

| Application Area | Detection Principle | Example of a Potential Methodology |

|---|---|---|

| Electrochemical Sensing | Measurement of current or potential changes upon analyte interaction. | An electrode modified with a polymer of a this compound derivative for the detection of heavy metal ions. |

| Fluorescent Sensing | Detection of changes in fluorescence intensity or wavelength. | A fluorescent probe incorporating the this compound moiety for the selective detection of a specific cation in aqueous solution. |

| Chromatography | Separation and quantification of analytes. | Use as a derivatizing agent to enhance the detectability of carbonyl compounds in HPLC with fluorescence detection. |

Conclusion and Future Research Perspectives

Summary of Key Research Contributions

Currently, dedicated research contributions focusing specifically on 1-N-(cyclopentylmethyl)benzene-1,4-diamine are not extensively documented in publicly available literature. Its primary contribution to the scientific community appears to be as a readily available chemical intermediate. The presence of this compound in the catalogs of chemical suppliers suggests its utility as a building block in organic synthesis. The structure of this compound, featuring a primary aromatic amine, a secondary aliphatic amine, and a cyclopentylmethyl group, offers potential for the synthesis of more complex molecules with varied applications. Aromatic diamines are foundational in the development of heterocyclic compounds and polymers.

Challenges and Opportunities in Diamine Research

The broader field of diamine research faces several challenges and presents numerous opportunities. A significant challenge lies in developing sustainable and environmentally friendly synthesis methods for diamines, as many current processes rely on petroleum-based starting materials. There is a growing demand for bio-based production routes for diamines to establish a more sustainable plastics industry.

Another challenge is the complexity of purification processes for diamines produced through fermentation, which can be more intricate than traditional chemical synthesis. The performance of materials derived from diamines, such as polyamides, is highly dependent on the purity of the diamine monomers.

Despite these challenges, significant opportunities exist. The development of high-performance microbial factories is paving the way for the efficient biosynthesis of various diamines. These bio-based diamines are crucial for the production of bio-based nylons and other polymers, addressing the increasing demand for sustainable materials. Furthermore, the diverse structures of diamines offer opportunities for creating novel polymers and functional materials with tailored properties. The ability to introduce different functional groups allows for the fine-tuning of electronic and physical characteristics, opening doors for applications in areas like catalysis and materials science.

Outlook for this compound: Emerging Research Frontiers

While specific research on this compound is limited, its chemical structure suggests potential for exploration in several emerging research frontiers.

Polymer Chemistry: As a diamine, it could serve as a monomer for the synthesis of novel polyamides, polyimides, or other polymers. The incorporation of the cyclopentylmethyl group could impart unique properties to these polymers, such as altered solubility, thermal stability, or mechanical characteristics, compared to polymers derived from more common diamines. The broad market for bio-based nylon increases the application prospects for bio-based diamines.

Medicinal Chemistry: The benzene-1,4-diamine scaffold is present in various biologically active compounds. Derivatives of benzene-1,2-diamine, a structurally related compound, have been investigated for their potential as anti-inflammatory or anticancer agents. Future research could explore the synthesis and biological evaluation of derivatives of this compound for potential therapeutic applications.

Materials Science: Aromatic diamines are precursors to a wide range of functional materials. For instance, they are used in the synthesis of organic-metallic hybrid nanomaterials and dendritic polymers. The specific steric and electronic properties conferred by the cyclopentylmethyl substituent could be exploited in the design of new ligands for metal complexes or in the creation of novel porous materials.

Future research efforts could focus on the development of efficient synthesis routes for this compound and a thorough investigation of its physical and chemical properties. A systematic exploration of its reactivity and its potential as a precursor in the fields mentioned above could unveil new applications and contribute to the advancement of diamine chemistry.

Q & A

Q. What are the optimal synthetic routes for 1-N-(cyclopentylmethyl)benzene-1,4-diamine in laboratory settings?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of benzene-1,4-diamine with cyclopentylmethyl halides (e.g., bromide or chloride) under controlled conditions. Key steps include:

- Catalyst Use : A base like triethylamine or K₂CO₃ facilitates deprotonation of the amine, enhancing reactivity .

- Reaction Conditions : Conducted in anhydrous solvents (e.g., DMF or THF) at 60–80°C for 6–12 hours to achieve moderate yields (~50–70%) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures ensures high purity (>95%).

Table 1 : Example Reaction Conditions

| Reactant | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Cyclopentylmethyl bromide | DMF | 70°C | 10 h | 65% |

Q. What spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Peaks at δ 6.4–6.6 ppm (aromatic protons) and δ 3.2–3.4 ppm (N–CH₂–cyclopentyl) confirm substitution. Cyclopentyl protons appear as a multiplet at δ 1.5–2.0 ppm .

- FTIR : Stretching vibrations at ~3300 cm⁻¹ (N–H), 1600 cm⁻¹ (C=C aromatic), and 1100 cm⁻¹ (C–N) validate functional groups .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 217.2 (calculated for C₁₂H₁₈N₂) confirms molecular weight.

Q. How to assess purity and stability of this compound under different storage conditions?

- Methodological Answer :

- HPLC Analysis : Use a C18 column with UV detection (λ = 254 nm); retention time compared to a certified standard .

- Stability Testing : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation. Monitor degradation via TLC or HPLC over 1–6 months.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of benzene-1,4-diamine derivatives?

Q. What role does the cyclopentylmethyl group play in the compound’s electronic properties for material science applications?

- Methodological Answer : The cyclopentylmethyl group enhances electron-donating capacity and steric bulk, improving charge transport in organic semiconductors.

- Cyclic Voltammetry : Measure oxidation potentials (E₁/2) to assess HOMO/LUMO levels. Derivatives with bulky substituents show reduced aggregation in thin films .

- DFT Calculations : Optimize geometry using Gaussian09 (B3LYP/6-31G*) to correlate substituent effects with bandgap modulation .

Q. How to design experiments to study the compound’s interaction with biological macromolecules?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on a sensor chip to measure binding kinetics (ka/kd) .

- Molecular Docking : Use AutoDock Vina to predict binding modes with receptor structures (PDB ID: e.g., 3ERT for estrogen receptors) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

Q. What computational methods predict the reactivity of substituted benzene-1,4-diamines?

- Methodological Answer :

- Reactivity Descriptors : Calculate Fukui indices (f⁺/f⁻) to identify nucleophilic/electrophilic sites .

- MD Simulations : Simulate solvent interactions (e.g., in water/DMSO) with GROMACS to assess solubility and stability .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.